molecular formula C21H18O5 B15162844 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one CAS No. 145726-16-5

6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one

Cat. No.: B15162844
CAS No.: 145726-16-5
M. Wt: 350.4 g/mol
InChI Key: QYGNNZYEBCVLRB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the naphthofuran core followed by the introduction of methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthofurans with different functional groups.

Scientific Research Applications

6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound shares the methoxy substitution pattern but differs in its core structure.

    Naphtho[2,3-c]thiophene-4,9-dione: Similar in the naphthofuran core but with different substituents and functional groups.

Uniqueness

6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of both naphthalene and furan rings. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

145726-16-5

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-methoxyphenyl)-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C21H18O5/c1-23-15-6-4-12(5-7-15)19-16-10-18(25-3)17(24-2)9-13(16)8-14-11-26-21(22)20(14)19/h4-10H,11H2,1-3H3

InChI Key

QYGNNZYEBCVLRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC4=C2C(=O)OC4)OC)OC

Origin of Product

United States

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